molecular formula C13H16N4O3 B13946083 2,4(3H,5H)-Pyrimidinedione, 6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-

2,4(3H,5H)-Pyrimidinedione, 6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-

Cat. No.: B13946083
M. Wt: 276.29 g/mol
InChI Key: DWFSWKHHZZWSOY-UHFFFAOYSA-N
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Description

6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methoxyphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with guanidine to form the intermediate 4-methoxyphenylguanidine. This intermediate is then subjected to cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(dimethylamino)-5-phenylpyrimidine-2,4(3H,5H)-dione: Lacks the methoxy group on the phenyl ring.

    6-Amino-3-(dimethylamino)-5-(4-chlorophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a chloro group instead of a methoxy group on the phenyl ring.

    6-Amino-3-(dimethylamino)-5-(4-nitrophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a nitro group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring in 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various research and industrial applications.

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O3/c1-16(2)17-12(18)10(11(14)15-13(17)19)8-4-6-9(20-3)7-5-8/h4-7,10H,1-3H3,(H2,14,15,19)

InChI Key

DWFSWKHHZZWSOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C(C(=NC1=O)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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